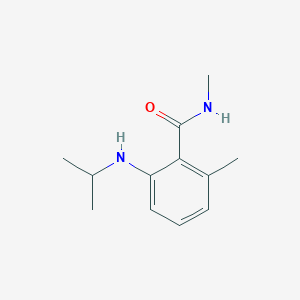![molecular formula C12H17N3O2 B7583126 3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole is a chemical compound with a molecular formula of C14H18N2O2. It is commonly referred to as DMTMOX, and it has been found to have several potential applications in scientific research.
科学研究应用
DMTMOX has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of DMTMOX as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a key role in many physiological processes, but they can also cause damage to cells and tissues if their levels become too high. DMTMOX has been shown to selectively react with ROS and produce a fluorescent signal, making it a valuable tool for studying ROS in living cells and tissues.
作用机制
The mechanism of action of DMTMOX involves the reaction of the oxazole ring with ROS, which leads to the formation of a highly fluorescent compound. The exact mechanism of this reaction is still under investigation, but it is believed to involve the formation of a cyclic peroxide intermediate that is highly reactive and capable of reacting with a variety of ROS species.
Biochemical and Physiological Effects:
DMTMOX has been shown to have several biochemical and physiological effects in laboratory experiments. One of the most notable effects is its ability to selectively detect and image ROS in living cells and tissues. In addition, DMTMOX has been shown to have low cytotoxicity and good cell permeability, making it a promising tool for studying ROS in a variety of biological systems.
实验室实验的优点和局限性
One of the main advantages of using DMTMOX in lab experiments is its high selectivity for ROS. This allows researchers to specifically target and study ROS in biological systems, which can provide valuable insights into a variety of physiological processes. However, there are also some limitations to using DMTMOX in lab experiments. For example, the compound is relatively unstable and can decompose over time, which can affect its fluorescence properties. In addition, the compound is sensitive to pH changes and can produce false signals in acidic or basic environments.
未来方向
There are several potential future directions for research on DMTMOX. One area of interest is the development of new synthesis methods that can improve the stability and fluorescence properties of the compound. Another area of interest is the use of DMTMOX in combination with other fluorescent probes to study complex biological systems. Finally, there is also potential for the development of new applications for DMTMOX in fields such as medicine and environmental science.
合成方法
DMTMOX can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One common synthesis method involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 1,3,5-trimethylpyrazole in the presence of a base catalyst. The resulting product is then reacted with oxalyl chloride and dimethylamine to form DMTMOX.
属性
IUPAC Name |
3,5-dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7-11(10(4)17-14-7)6-16-12-8(2)13-15(5)9(12)3/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZKWQJQFLKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)

![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583096.png)



![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)
![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7583159.png)

![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)